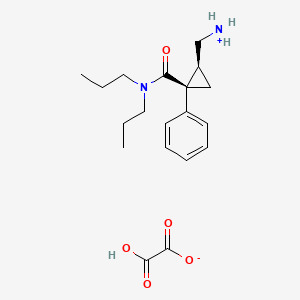
(Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, which is known for its unique chemical properties and reactivity. The presence of both aminomethyl and dipropyl groups further enhances its versatility in chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene, followed by functional group modifications to introduce the aminomethyl and dipropyl groups. The final step involves the formation of the oxalate salt through a reaction with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aminomethyl and dipropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
科学研究应用
(Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
作用机制
The mechanism of action of (Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide hydrochloride
- (Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide sulfate
Uniqueness
The oxalate form of this compound is unique due to its specific interactions with biological molecules and its potential for forming stable complexes. This makes it particularly useful in applications where stability and specific binding interactions are crucial.
属性
CAS 编号 |
105310-41-6 |
|---|---|
分子式 |
C19H28N2O5 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
[(1S,2R)-2-(dipropylcarbamoyl)-2-phenylcyclopropyl]methylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C17H26N2O.C2H2O4/c1-3-10-19(11-4-2)16(20)17(12-15(17)13-18)14-8-6-5-7-9-14;3-1(4)2(5)6/h5-9,15H,3-4,10-13,18H2,1-2H3;(H,3,4)(H,5,6)/t15-,17+;/m1./s1 |
InChI 键 |
RSKVLQUGZAEUFG-KALLACGZSA-N |
手性 SMILES |
CCCN(CCC)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O |
规范 SMILES |
CCCN(CCC)C(=O)C1(CC1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


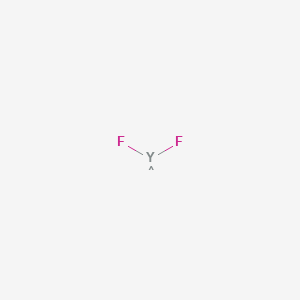
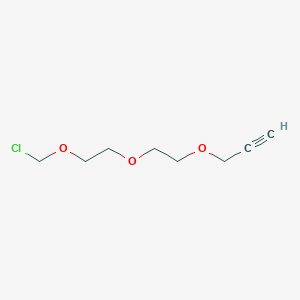

![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13738576.png)
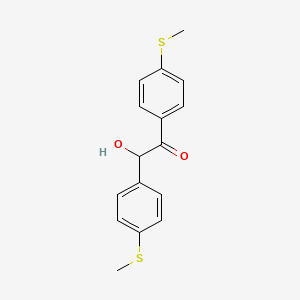
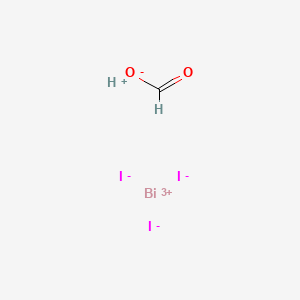
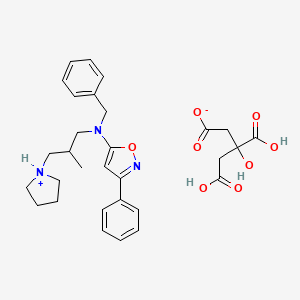

![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)




![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)
